![molecular formula C8H15N B1284174 2-Azaspiro[3.5]nonane CAS No. 666-08-0](/img/structure/B1284174.png)
2-Azaspiro[3.5]nonane
Overview
Description
2-Azaspiro[3.5]nonane is a spirocyclic compound characterized by a nitrogen atom incorporated into a nine-membered ring system. This compound is notable for its unique structural features, which make it a valuable scaffold in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Spirocyclic oxetanes, including 2-oxa-6-azaspiro[33]heptane and 2-oxa-7-azaspiro[35]nonane, have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They have been used in drug discovery projects that demanded a substituent enabling higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site , an enzyme over-expressed in cancer cell lines .
Mode of Action
The exact mode of action of 2-Azaspiro[3It is known that spirocyclic oxetanes were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[3The compound’s synthesis involves oxidative cyclizations , which could potentially impact various biochemical pathways.
Biochemical Analysis
Biochemical Properties
2-Azaspiro[3.5]nonane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with phosphoinositide 3-kinase, an enzyme involved in cell signaling pathways . This interaction is crucial as it can modulate the activity of the enzyme, thereby influencing various cellular processes. Additionally, this compound has been studied for its potential as an allosteric inhibitor, which means it can bind to a site other than the active site on an enzyme, causing a conformational change that affects enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with phosphoinositide 3-kinase can lead to alterations in the PI3K/AKT signaling pathway, which is pivotal for cell growth, proliferation, and survival . Furthermore, this compound has been shown to affect gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in metabolic processes and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to allosteric sites, leading to conformational changes that affect enzyme activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These interactions are crucial for understanding the molecular mechanisms underlying its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . These interactions are essential for understanding how this compound is metabolized within the body and its potential impact on overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . Understanding these transport mechanisms is crucial for determining the bioavailability and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding how this compound exerts its effects at the subcellular level and its potential impact on cellular processes.
Preparation Methods
The synthesis of 2-Azaspiro[3.5]nonane can be achieved through various synthetic routes. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . Another approach includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, resulting in enantiomerically and diastereomerically pure 1-substituted this compound .
Chemical Reactions Analysis
2-Azaspiro[3.5]nonane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out using appropriate nucleophiles under suitable conditions.
Scientific Research Applications
2-Azaspiro[3.5]nonane has several applications in scientific research:
Photochromic Materials: Spiro forms of oxazines, including this compound, are used as leuco dyes, displaying chromism by reversibly interchanging between colorless and colored forms.
Drug Discovery: The compound’s unique structure makes it a potential candidate for developing new therapeutic agents with various biological activities.
Comparison with Similar Compounds
2-Azaspiro[3.5]nonane can be compared with other spirocyclic compounds, such as:
2-Oxa-6-azaspiro[3.3]heptane: This compound is a smaller analog with similar structural features but different chemical properties.
3,3-Difluoroazetidine hydrochloride: Another spirocyclic compound with distinct fluorine atoms, offering different reactivity and applications.
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: A bicyclic compound with unique structural and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its larger ring size and specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-9-7-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODJKKYTBNWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576189 | |
| Record name | 2-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666-08-0 | |
| Record name | 2-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-azaspiro[3.5]nonane being investigated for drug design?
A1: this compound and its derivatives are considered bioisosteres of pipecolic acid. [] Bioisosteres are chemical groups or moieties with similar physical and chemical properties that elicit similar biological responses. Since pipecolic acid is a known bioactive compound, researchers are interested in exploring the potential of this compound derivatives as novel therapeutic agents. []
Q2: What synthetic strategies are available for producing this compound derivatives?
A2: Researchers have successfully synthesized 1-substituted 2-azaspiro[3.5]nonanes through a diastereoselective addition reaction. [] This involves reacting ethyl cyclobutanecarboxylate anions with Davis-Ellman's imines. This method offers high yields (up to 90%) and excellent diastereoselectivity (dr values up to 98:2). []
Q3: How does the structure of this compound influence its interactions with cucurbit[7]uril (CB[7])?
A3: Studies have shown that the size of the rings in spirocyclic compounds significantly affects their binding affinity to CB[7]. [] this compound, with its nine heavy atoms, exhibits a high binding constant with CB[7], indicating strong host-guest complexation. [] This interaction is particularly relevant for potential applications in supramolecular chemistry and drug delivery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


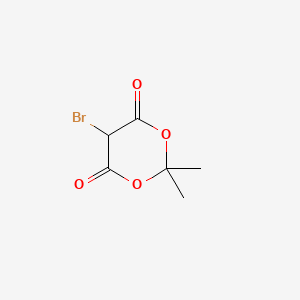
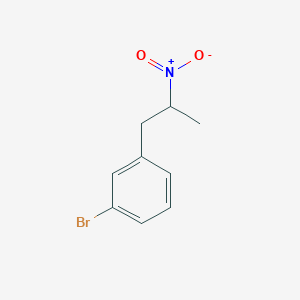
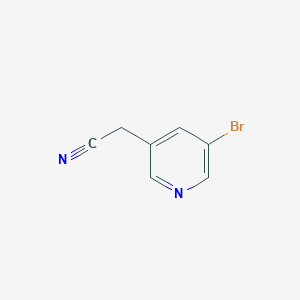
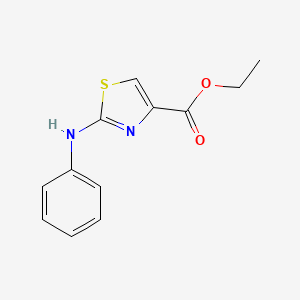
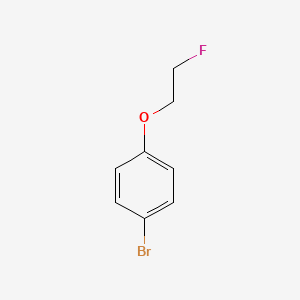
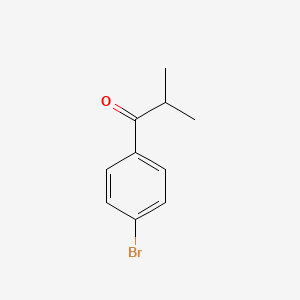
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)
![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)
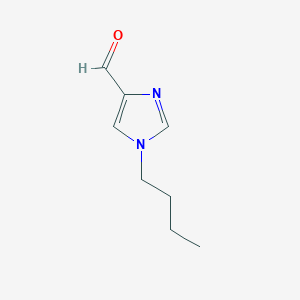
![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)
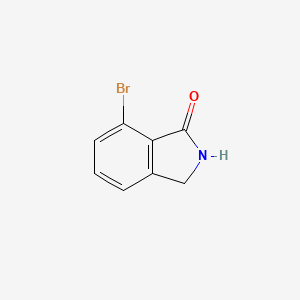
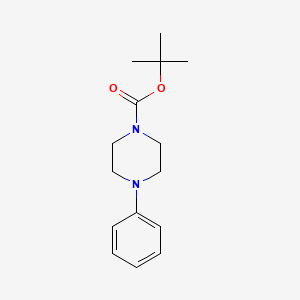
![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)

